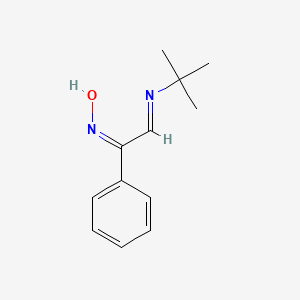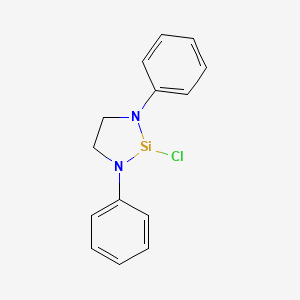![molecular formula C11H19I B14506174 1-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-58-4](/img/structure/B14506174.png)
1-Butyl-4-iodobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-iodobicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound features a unique structure with a butyl group and an iodine atom attached to a bicyclo[2.2.1]heptane core. The bicyclo[2.2.1]heptane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
The synthesis of 1-butyl-4-iodobicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the iodination of 1-butylbicyclo[2.2.1]heptane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the preservation of the bicyclo[2.2.1]heptane structure .
The use of organocatalysts and enantioselective reactions can enhance the yield and purity of the desired product .
Análisis De Reacciones Químicas
1-Butyl-4-iodobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The bicyclo[2.2.1]heptane core can participate in cycloaddition reactions, forming more complex structures.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with sodium azide yields 1-butyl-4-azidobicyclo[2.2.1]heptane, while oxidation with peracids can produce 1-butyl-4-iodobicyclo[2.2.1]heptanone .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The rigidity of the bicyclo[2.2.1]heptane core influences the reaction pathways and outcomes .
Comparación Con Compuestos Similares
1-Butyl-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Butyl-4-bromobicyclo[2.2.1]heptane: Similar in structure but with a bromine atom instead of iodine.
1-Butyl-4-chlorobicyclo[2.2.1]heptane: Another halogenated derivative with chlorine.
1-Butyl-4-fluorobicyclo[2.2.1]heptane: The fluorine derivative is the least reactive among the halogenated compounds, often requiring harsher conditions for reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
62947-58-4 |
|---|---|
Fórmula molecular |
C11H19I |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
1-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-2-3-4-10-5-7-11(12,9-10)8-6-10/h2-9H2,1H3 |
Clave InChI |
XVQFWACEAHUMDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC12CCC(C1)(CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


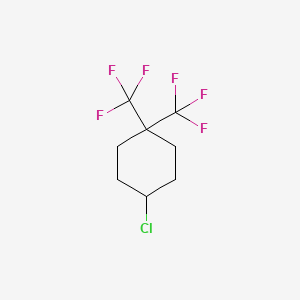
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
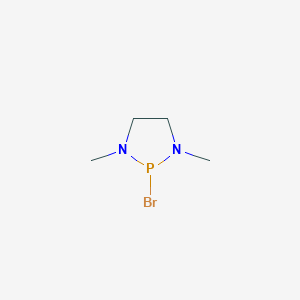
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
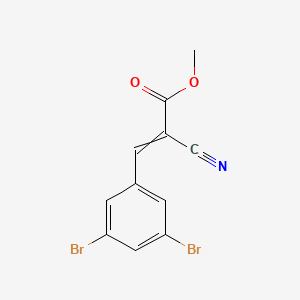
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
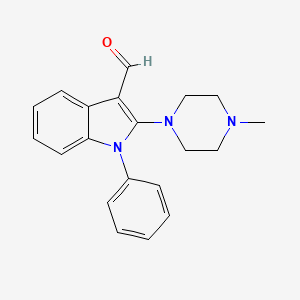
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
